molecular formula C12H16ClNO4S2 B5817748 1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B5817748
M. Wt: 337.8 g/mol
InChI Key: LHZGCVWZEOPXLC-UHFFFAOYSA-N
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Description

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester is a piperidine-based compound featuring a 5-chloro-thiophene-2-sulfonyl substituent and an ethyl ester group at the 4-position of the piperidine ring.

Properties

IUPAC Name

ethyl 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-2-18-12(15)9-5-7-14(8-6-9)20(16,17)11-4-3-10(13)19-11/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZGCVWZEOPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332465
Record name ethyl 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

440660-56-0
Record name ethyl 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions to ensure the desired product formation. Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural motif—a piperidine ring with a 4-carboxylic acid ethyl ester—is shared with several analogs. Differences arise in the substituent attached to the piperidine nitrogen:

Compound Substituent Key Features
Target Compound 5-Chloro-thiophene-2-sulfonyl Electron-withdrawing sulfonyl group; thiophene ring with chlorine at position 5
Ethyl 1-(5-chloro-2-benzoxazolyl)-4-piperidinecarboxylate 5-Chloro-benzoxazole Benzoxazole (oxygen and nitrogen heterocycle); chloro substituent
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate 2-Chloro-thiazole-methyl Thiazole ring (sulfur and nitrogen); methyl linker; chloro substituent
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxylate 5-Amino-1,3,4-thiadiazole Thiadiazole ring with amino group; increased hydrogen bonding potential
Ethyl 1-(5-fluoropyridin-2-yl)-4-piperidinecarboxylate 5-Fluoro-pyridine Pyridine ring with fluorine; enhanced metabolic stability

Physicochemical Properties

Key molecular parameters inferred from analogs:

Compound Molecular Formula Molecular Weight XLogP3 TPSA (Ų)
Target Compound C₁₂H₁₆ClNO₄S₂ ~353.84 (estimated) ~2.8 ~90
Ethyl 1-(5-chloro-2-benzoxazolyl)-4-piperidinecarboxylate C₁₅H₁₇ClN₂O₃ 316.76 Data N/A ~65
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate C₁₂H₁₇ClN₂O₂S 288.79 2.5 70.7
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxylate C₁₀H₁₆N₄O₂S 272.33 Data N/A ~100
Ethyl 1-(5-fluoropyridin-2-yl)-4-piperidinecarboxylate C₁₃H₁₇FN₂O₂ 252.28 Data N/A ~50
  • Lipophilicity (XLogP3): The thiazole-methyl derivative exhibits moderate lipophilicity (XLogP3 = 2.5), while the target compound’s sulfonyl group may reduce solubility compared to the pyridine analog .
  • Topological Polar Surface Area (TPSA): Higher TPSA in the thiadiazole analog (~100 Ų) suggests greater polarity due to the amino group, contrasting with the target compound’s sulfonyl-dominated TPSA (~90 Ų).

Biological Activity

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester is a chemical compound with the potential for various biological activities. This compound features a piperidine core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C12H16ClNO4S2, with a molecular weight of approximately 337.85 g/mol. The compound's structure includes a thiophene ring substituted with a chlorine atom and a sulfonyl group, contributing to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown varying degrees of effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiophene ring may enhance these effects by facilitating interactions with bacterial membranes or inhibiting key metabolic pathways.

2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease . Studies have shown that piperidine derivatives can exhibit strong inhibitory activity against urease, another enzyme linked to various pathological conditions .

3. Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

4. Anticancer Activity
Preliminary studies suggest that this compound could possess anticancer properties. The structural features that allow interaction with specific cellular targets may inhibit cancer cell proliferation or induce apoptosis . Research into related piperidine compounds has revealed promising results in inhibiting tumor growth in vitro and in vivo .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Binding: The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Membrane Interaction: The hydrophobic thiophene ring can interact with lipid membranes, disrupting bacterial integrity or affecting cell signaling.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could lead to enhanced neurotransmission or modulation of other signaling pathways.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

Compound NameStructureAntimicrobial ActivityEnzyme InhibitionAnti-inflammatory
1-(5-Bromothiophene-2-sulfonyl)-piperidineStructureModerateStrong against AChEModerate
1-(5-Methylthiophene-2-sulfonyl)-piperidineStructureWeakWeakStrong
1-(5-Nitrothiophene-2-sulfonyl)-piperidineStructureStrongModerateWeak

Case Studies

Several studies have highlighted the biological activities associated with piperidine derivatives:

  • Antibacterial Screening: A study evaluated the antibacterial effectiveness of synthesized piperidine derivatives against multiple strains, revealing that certain modifications significantly enhanced activity against Bacillus subtilis .
  • In Silico Studies: Molecular docking studies indicated that the compound effectively binds to AChE, providing insights into its potential as a therapeutic agent for neurodegenerative diseases .
  • Anti-inflammatory Research: Experimental models demonstrated that related compounds reduced inflammation markers significantly, suggesting a pathway for therapeutic use in inflammatory diseases .

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